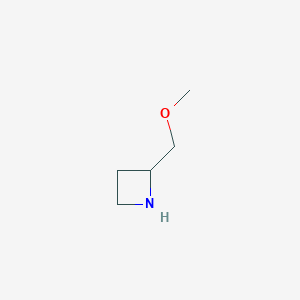

2-(Methoxymethyl)azetidine

Vue d'ensemble

Description

2-(Methoxymethyl)azetidine is a chemical compound with the molecular formula C₅H₁₁NO. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, with a methoxymethyl group attached to the second carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

Reduction of Azetidinone Derivatives: One common synthetic route involves the reduction of azetidinone derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Nucleophilic Substitution: Another method is the nucleophilic substitution of appropriate halogenated azetidines with methoxymethyl groups using methoxymethyl chloride (MOM-Cl) in the presence of a base like triethylamine (Et₃N).

Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure safety and efficiency. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as oxazetidines.

Reduction: Reduction reactions can convert the compound into simpler derivatives or reduce functional groups present in the molecule.

Substitution: Nucleophilic substitution reactions are common, where the methoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium-based oxidants.

Reduction: Reducing agents like LiAlH₄ and NaBH₄ are frequently used.

Substitution: Nucleophiles such as alkyl halides and bases like Et₃N are typically employed.

Major Products Formed:

Oxidation: Oxazetidines and other oxidized derivatives.

Reduction: Reduced azetidines and simpler derivatives.

Substitution: Various substituted azetidines depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis and Reactivity

Azetidines, including 2-(Methoxymethyl)azetidine, are significant four-membered heterocycles in organic synthesis. They are utilized as building blocks for more complex molecules due to their unique structural properties. Recent studies have highlighted several methods for synthesizing and functionalizing azetidines, including:

- Metal-Catalyzed Reactions : The use of transition metals has facilitated the enantioselective synthesis of azetidines, allowing for the creation of chiral compounds essential in pharmaceuticals .

- Direct Functionalization : Advances in direct functionalization techniques have expanded the scope of azetidine derivatives, enabling the development of complex molecules with diverse biological activities .

Medicinal Chemistry

The medicinal applications of this compound are particularly noteworthy:

- Antimalarial Compounds : Bicyclic azetidines have been identified as promising candidates for antimalarial drugs. The structural features of azetidines contribute to their bioactivity, making them suitable for drug development .

- Kinase Inhibitors : The azetidine ring has been incorporated into the structure of selective kinase inhibitors, such as cobimetinib, demonstrating its potential in targeting specific pathways in cancer therapy .

- Ligands in Catalysis : Azetidines have been used as ligands in copper-catalyzed reactions, enhancing the efficiency and selectivity of chemical transformations involving aldehydes .

Case Study 1: Enantioselective Synthesis

A study demonstrated a scalable method for synthesizing enantioenriched C2-substituted azetidines using various substituents like aryl and alkyl groups. This method showcases the versatility of azetidines in creating complex chiral molecules essential for drug development .

Case Study 2: Antimalarial Research

Research focused on bicyclic azetidines revealed their potential as lead compounds against cryptosporidiosis, highlighting the importance of exploring less-studied azetidine derivatives for new therapeutic agents .

Data Table

Mécanisme D'action

The mechanism by which 2-(methoxymethyl)azetidine exerts its effects depends on the context in which it is used. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological responses. The molecular targets and pathways involved would vary based on the specific application and the nature of the interactions.

Comparaison Avec Des Composés Similaires

2-(Methoxymethyl)azetidine is unique due to its four-membered ring structure and the presence of the methoxymethyl group. Similar compounds include:

Azetidine: The parent compound without the methoxymethyl group.

3-(Methoxymethyl)azetidine: A positional isomer with the methoxymethyl group on the third carbon.

Furan, 2-(methoxymethyl)-: A compound with a similar methoxymethyl group but a different heterocyclic ring structure.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.

Activité Biologique

2-(Methoxymethyl)azetidine, specifically its (2S)-enantiomer, is a compound of increasing interest in the fields of medicinal chemistry and biological research. Its unique structural properties and potential therapeutic applications warrant a detailed exploration of its biological activity, including its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

The compound is characterized by significant ring strain , a common feature of azetidine derivatives. This strain contributes to its reactivity, allowing it to participate in various biochemical reactions. The methoxymethyl group attached to the azetidine ring enhances its potential for further modifications, making it a versatile building block in synthetic chemistry.

Table 1: Summary of Biochemical Properties

| Property | Description |

|---|---|

| Ring Strain | High due to the four-membered azetidine structure |

| Reactivity | Engages in diverse biochemical reactions due to structural strain |

| Modifiability | Methoxymethyl group allows for further functionalization |

2. Cellular Effects

Research indicates that this compound influences various cellular processes:

- Cell Signaling : The compound modulates key signaling pathways that affect cell growth and differentiation.

- Gene Expression : It alters gene expression profiles, impacting cellular metabolism and function.

- Cellular Stability : By interacting with cellular components, it influences their stability and reactivity.

Table 2: Summary of Cellular Effects

| Effect Type | Description |

|---|---|

| Cell Signaling | Modulates pathways affecting growth and differentiation |

| Gene Expression | Alters expression profiles impacting metabolism |

| Cellular Stability | Influences stability and reactivity of cellular components |

3. Molecular Mechanism

At the molecular level, this compound engages in several binding interactions with biomolecules:

- Enzyme Inhibition/Activation : The high ring-strain energy allows for unique reactivity patterns that can lead to enzyme inhibition or activation.

- Receptor Interaction : Preliminary studies suggest that it may bind to specific receptors or enzymes, influencing their biological functions.

4. Scientific Research Applications

The compound has multiple applications in scientific research:

- Medicinal Chemistry : Serves as a precursor for synthesizing novel pharmaceuticals, particularly for neurological disorders.

- Biological Studies : Utilized as a probe in biochemical assays to study enzyme interactions and cellular processes.

- Materials Science : Explored for developing innovative polymers and materials.

- Industrial Applications : Potential use in synthesizing agrochemicals and other industrial chemicals.

Case Study 1: Anticancer Activity

A study evaluating the cytotoxic effects of azetidine derivatives demonstrated that this compound exhibited significant activity against various cancer cell lines. The compound showed an IC50 value indicating potent antiproliferative effects on human solid tumor cells, including A549 (lung cancer) and HT29 (colon cancer) cells.

Case Study 2: Enzyme Interaction

Research on enzyme interactions revealed that this compound effectively inhibits certain enzymes involved in metabolic pathways. This inhibition was linked to alterations in cell signaling that promote apoptosis in cancer cells.

Propriétés

IUPAC Name |

2-(methoxymethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-7-4-5-2-3-6-5/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRCXZBQRIAHFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the regio- and stereoselective alkylation described in the research?

A1: The research presented in both papers [, ] focuses on developing a synthetic method to produce specific isomers of 4-alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols. Regioselectivity refers to the preference of a chemical reaction to occur at a particular site among several possible sites. Stereoselectivity refers to the formation of one stereoisomer (a molecule with the same connectivity but different spatial arrangement of atoms) over another. Achieving both regio- and stereoselectivity is crucial in organic synthesis, particularly for pharmaceuticals, as different isomers can have drastically different biological activities.

Q2: What can be inferred about the reactivity of 2-(methoxymethyl)azetidine from this research?

A2: The research [, ] demonstrates that this compound can be effectively alkylated at the nitrogen of the azetidine ring to form an imine intermediate. This intermediate then undergoes further alkylation to yield the desired 4-alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ol. This suggests that the nitrogen atom in the azetidine ring is nucleophilic and can participate in reactions with electrophiles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.